

Application Note: Quantification of Irbesartan in Human Urine by LC-MS/MS

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Irbesartan in human urine. The assay utilizes **Irbesartan-d4** as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for clinical research and pharmacokinetic studies.

Introduction

Irbesartan is a potent, long-acting angiotensin II receptor antagonist used in the treatment of hypertension. Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. This document provides a detailed protocol for the quantification of Irbesartan in urine using LC-MS/MS with **Irbesartan-d4** as the internal standard, a widely accepted method for bioanalytical studies.

ExperimentalMaterials and Reagents

- Irbesartan (≥98% purity)
- Irbesartan-d4 (≥98% purity, isotopic purity ≥99%)



- · HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Human urine (drug-free)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

The chromatographic separation is performed on a C18 analytical column. A gradient or isocratic elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed.

Parameter	Recommended Conditions	
Column	C18 column (e.g., 50 x 2.1 mm, 1.8 μm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	Acetonitrile or Methanol	
Flow Rate	0.3 - 0.5 mL/min	
Injection Volume	5 - 10 μL	
Column Temperature	40 °C	

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Irbesartan and Irbesartan-d4.



Parameter	Irbesartan	Irbesartan-d4	
Precursor Ion (m/z)	429.2	433.2	
Product Ion (m/z)	207.1	211.1	
Ionization Mode	ESI Positive	ESI Positive	
Ion Spray Voltage	~5000 V	~5000 V	
Temperature	~500 °C	~500 °C	

Protocol

Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and
 Irbesartan-d4 in methanol to prepare individual primary stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Irbesartan primary stock solution
 with a 50:50 mixture of methanol and water to create working standard solutions for the
 calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the Irbesartan-d4 primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.

Sample Preparation

A "dilute and shoot" method is often suitable for urine samples due to the lower protein content compared to plasma.[1]

- Thaw frozen urine samples at room temperature.
- Vortex the urine samples to ensure homogeneity.
- Centrifuge the urine samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.



- In a clean microcentrifuge tube, combine 100 μL of the urine supernatant, 50 μL of the Internal Standard Working Solution (100 ng/mL), and 850 μL of the 50:50 methanol/water diluent.
- Vortex the mixture thoroughly.
- Transfer the final mixture to an HPLC vial for analysis.

For methods requiring extraction, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[2][3]

Data Analysis

The concentration of Irbesartan in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the serially diluted standards. The linearity of the method is assessed by a weighted linear regression analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Irbesartan in biological matrices. While most of the cited literature focuses on plasma, the performance in urine is expected to be comparable or better due to a cleaner matrix.

Table 1: Calibration Curve and Sensitivity

Parameter	Typical Value	Reference
Linearity Range	1 - 1000 ng/mL	[3]
Correlation Coefficient (r²)	> 0.99	[4]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[3]

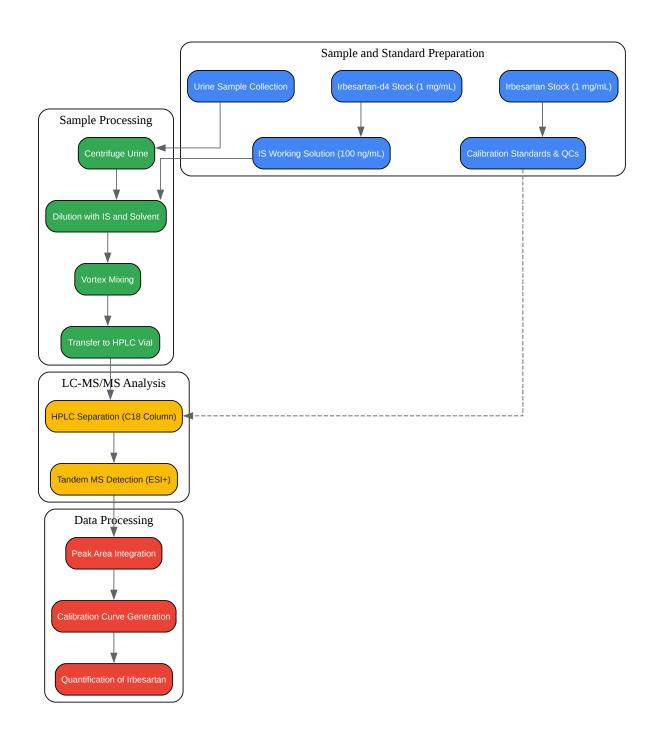
Table 2: Accuracy and Precision (Inter- and Intra-day)



Quality Control Sample	Accuracy (% Bias)	Precision (% RSD)	Reference
Low QC	< 15%	< 15%	[3]
Mid QC	< 15%	< 15%	[3]
High QC	< 15%	< 15%	[3]

Experimental Workflow





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References

- 1. A novel dilute and shoot HPLC assay method for quantification of irbesartan and hydrochlorothiazide in combination tablets and urine using second generation C18-bonded monolithic silica column with double gradient elution PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic assay for the quantitation of irbesartan (SR 47436/BMS-186295) in human plasma and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsionline.com [jpsionline.com]
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